![molecular formula C7H6N2O B6274588 pyrazolo[1,5-a]pyridin-7-ol CAS No. 1060724-48-2](/img/no-structure.png)

pyrazolo[1,5-a]pyridin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

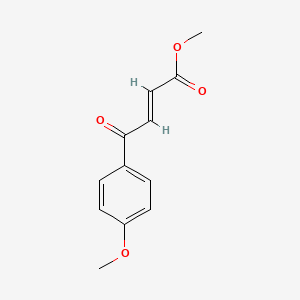

Pyrazolo[1,5-a]pyridin-7-ol is a derivative of pyrazolopyrimidines, a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Pyrazolo[1,5-a]pyridin-7-ol derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .作用機序

Safety and Hazards

将来の方向性

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[1,5-a]pyrimidine derivatives were synthesized . These derivatives have shown anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

| { "Design of the Synthesis Pathway": "The synthesis of pyrazolo[1,5-a]pyridin-7-ol can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-cyanopyridine", "hydrazine hydrate", "acetic anhydride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with hydrazine hydrate in ethanol to form 2-(pyridin-2-yl)hydrazine.", "Step 2: 2-(pyridin-2-yl)hydrazine is then reacted with acetic anhydride in the presence of sodium hydroxide to form 2-acetylpyridazine.", "Step 3: 2-acetylpyridazine is then reacted with hydrazine hydrate in ethanol to form pyrazolo[1,5-a]pyridine.", "Step 4: Finally, pyrazolo[1,5-a]pyridine is oxidized using sodium periodate to form pyrazolo[1,5-a]pyridin-7-ol." ] } | |

CAS番号 |

1060724-48-2 |

製品名 |

pyrazolo[1,5-a]pyridin-7-ol |

分子式 |

C7H6N2O |

分子量 |

134.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。